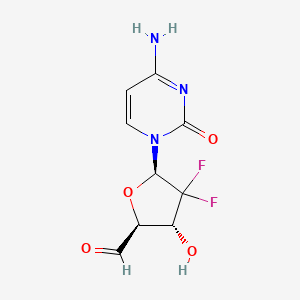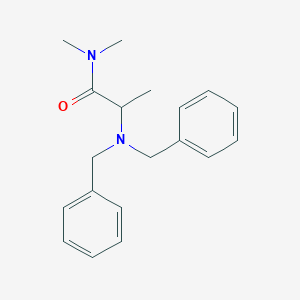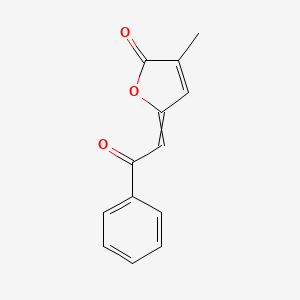
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the sugar moiety.
Reduction: Reduction reactions may target the carbonyl groups or other oxidized functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine ring or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral pH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a probe to study reaction mechanisms.
Biology
In biological research, nucleoside analogs like this one are often used to investigate DNA and RNA synthesis, repair, and function.
Medicine
Medically, this compound may be explored for its potential antiviral or anticancer properties. Nucleoside analogs can inhibit viral replication or interfere with cancer cell proliferation by incorporating into DNA or RNA and causing chain termination.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs or as a reference standard in quality control processes.
作用机制
The mechanism of action of 4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one likely involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This can disrupt viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Uniqueness
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one is unique due to its specific structural modifications, such as the presence of fluorine atoms and the deoxy sugar moiety. These modifications can enhance its stability, bioavailability, and specificity for certain biological targets.
属性
CAS 编号 |
921221-41-2 |
|---|---|
分子式 |
C9H9F2N3O4 |
分子量 |
261.18 g/mol |
IUPAC 名称 |
(2S,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C9H9F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-4,6-7,16H,(H2,12,13,17)/t4-,6-,7-/m1/s1 |
InChI 键 |
LWWBVLTUUVQXOJ-QPPQHZFASA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)C=O)O)(F)F |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)C=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)

![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)

![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)


![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)


![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)


